Home > Products > Screening Compounds P44632 > Angiotensinogen fragment 11-14
Angiotensinogen fragment 11-14 - 102813-98-9

Angiotensinogen fragment 11-14

Catalog Number: EVT-380912
CAS Number: 102813-98-9
Molecular Formula: C21H35N7O6
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Angiotensinogen is classified as a plasma protein and is categorized under the angiotensin family of peptides, which includes angiotensin I, angiotensin II, and their respective fragments. The primary source of angiotensinogen is the liver, where it is synthesized and secreted into the bloodstream. The conversion of angiotensinogen to angiotensin I occurs through the action of renin, an enzyme released by the kidneys in response to low blood pressure or low sodium levels .

Synthesis Analysis

The synthesis of angiotensinogen fragment 11-14 can be achieved through several methods, including:

  1. Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is commonly employed to produce this fragment. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.
    • Parameters: The synthesis typically requires careful control of temperature and pH, along with the use of coupling agents like N,N'-diisopropylcarbodiimide to facilitate peptide bond formation.
  2. Enzymatic Hydrolysis: Angiotensinogen can be enzymatically cleaved by specific proteases (e.g., renin) to yield various fragments, including 11-14.
    • Conditions: This process generally occurs under physiological conditions, where the enzyme acts on angiotensinogen in a buffered solution at body temperature.
Molecular Structure Analysis

The molecular structure of angiotensinogen fragment 11-14 consists of a sequence of four amino acids: tyrosine (Y), proline (P), valine (V), and leucine (L). The specific sequence is critical for its interaction with receptors involved in blood pressure regulation.

Structural Characteristics

  • Molecular Weight: Approximately 500 Da.
  • Configuration: The peptide adopts a conformation that allows it to interact effectively with angiotensin receptors, influencing downstream signaling pathways.
Chemical Reactions Analysis

Angiotensinogen fragment 11-14 participates in several biochemical reactions:

  1. Receptor Binding: This fragment binds to angiotensin receptors (AT1 and AT2), triggering intracellular signaling cascades that lead to vasoconstriction and aldosterone secretion.
    • Kinetics: The binding affinity can vary depending on the receptor subtype and the presence of other ligands.
  2. Degradation Pathways: The fragment can also be further degraded by peptidases such as aminopeptidase A, which can affect its biological activity and half-life in circulation .
Mechanism of Action

The mechanism of action for angiotensinogen fragment 11-14 involves:

  1. Activation of Angiotensin Receptors: Upon binding to AT1 receptors, this fragment initiates a series of intracellular events mediated by G-proteins, leading to increased intracellular calcium levels and vasoconstriction.
  2. Regulation of Aldosterone Secretion: It stimulates adrenal cortex cells to secrete aldosterone, which promotes sodium retention and increases blood volume, thereby raising blood pressure.

Data Insights

Studies have shown that alterations in the levels of this fragment correlate with changes in blood pressure regulation and fluid balance .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when synthesized.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  • Stability: Stable under physiological conditions but can be sensitive to extreme pH levels or high temperatures.
  • Reactivity: Can react with free radicals or other reactive species, which may lead to modifications affecting its activity.
Applications

Angiotensinogen fragment 11-14 has several scientific applications:

  1. Pharmacological Research: Used as a model compound for studying receptor interactions and developing antihypertensive drugs targeting the renin-angiotensin system.
  2. Diagnostic Tools: Potential biomarker for certain cardiovascular diseases; elevated levels may indicate dysregulation within the renin-angiotensin system.
  3. Therapeutic Development: Investigated for its potential role in treating conditions like hypertension and heart failure through modulation of its receptor interactions .
Introduction to Angiotensinogen Fragment 11-14

Definition and Structural Identity of Angiotensinogen Fragment 11-14

Angiotensinogen fragment 11-14 is a tetrapeptide sequence located within the N-terminal domain of the angiotensinogen molecule. This fragment corresponds to the amino acid residues Leu-Val-Ile-His (Leucine-Valine-Isoleucine-Histidine), occupying positions 11 to 14 of the mature angiotensinogen polypeptide chain [2] [8]. Angiotensinogen itself is a 485-amino-acid glycoprotein synthesized primarily in the liver and belongs to the serpin (serine protease inhibitor) superfamily, though it does not inhibit proteases like other serpins [1] [6].

The molecular formula of fragment 11-14 is C₂₃H₄₁N₇O₅, with a molecular weight of 495.62 g/mol. Its structural identity is defined by its position immediately adjacent to the renin cleavage site (between residues 10 and 11). This location renders it part of the critical structural domain that facilitates angiotensin I generation [2] [4]. The tetrapeptide adopts a flexible conformation in physiological solutions, with its histidine residue at position 14 contributing potential metal-ion coordination properties.

Table 1: Structural Characteristics of Angiotensinogen Fragment 11-14

CharacteristicDetail
Amino Acid SequenceLeu-Val-Ile-His
Position in Angiotensinogen11-14
Molecular FormulaC₂₃H₄₁N₇O₅
Molecular Weight495.62 g/mol
Key Structural FeaturesAdjacent to renin cleavage site (Leu¹⁰-Leu¹¹ bond); Contains C-terminal histidine
Parent MoleculeAngiotensinogen (UniProt P01019)

Positional Context Within the Renin-Angiotensin System Hierarchy

Within the renin-angiotensin system hierarchy, fragment 11-14 occupies a transitional position in the proteolytic cascade that generates bioactive angiotensin peptides. Angiotensinogen serves as the sole precursor protein for all angiotensin peptides, with its N-terminal region undergoing sequential enzymatic cleavages [1] [3]. The hierarchical positioning can be understood as follows:

  • Renin Cleavage Site: Angiotensinogen is cleaved between residues 10 (Leucine) and 11 (Leucine) by renin, producing the decapeptide angiotensin I (Ang I; Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) and the remaining angiotensinogen (1-10) fragment [1] [3]. Consequently, fragment 11-14 represents the immediate downstream sequence of the renin cleavage site, remaining part of the residual angiotensinogen molecule after Ang I liberation.

  • Position Relative to Angiotensin I: Fragment 11-14 is not incorporated into angiotensin I, which comprises residues 1-10 exclusively. Instead, it forms the initial segment of the residual angiotensinogen molecule (residues 11-485) following renin-mediated cleavage [2] [4]. This residual fragment has no known biological activity in circulation.

  • Enzymatic Processing Context: The Leu¹⁰-Leu¹¹ cleavage site places fragment 11-14 in a structurally critical region. Renin recognition and cleavage specificity depend on the three-dimensional conformation surrounding this site, where fragment 11-14 contributes to the local structural environment that facilitates efficient proteolysis [3] [8]. Synthetic angiotensinogen (1-14) peptides (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn) serve as renin substrates in experimental studies, confirming that residues 11-14 influence renin-angiotensinogen interaction kinetics [4] [8].

Historical Discovery and Key Milestones in Research

Research on angiotensinogen fragments evolved from the broader characterization of the renin-angiotensin system:

  • 1898: Robert Tigerstedt and Per Bergman discovered renin as a pressor substance from rabbit kidneys, laying the foundation for understanding angiotensinogen proteolysis [5] [9].
  • 1930s-1940s: The identification of "hypertensin" (later angiotensin) by Braun-Menéndez and Page groups established angiotensinogen as a precursor protein [5]. However, specific fragment 11-14 remained uncharacterized.
  • 1950s: Leonard T. Skeggs and colleagues purified angiotensin I and II, defining the N-terminal sequence of angiotensinogen (1-10) and (1-8). This work implicitly identified residues 11-14 as non-angiotensin components [5] [9].
  • 1981: Teksbury et al. synthesized angiotensinogen (1-13) (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His) as a minimal renin substrate, marking the first explicit biochemical focus on residues 11-13 (Leu-Val-Ile) [2] [8].
  • 1990s-2000s: Structural biology studies using nuclear magnetic resonance and X-ray crystallography revealed the conformational dynamics around the renin cleavage site, highlighting how residues 11-14 influence angiotensinogen's susceptibility to proteolysis [3] [10].
  • 2010s-Present: Population genetics studies identified single-nucleotide polymorphisms in the angiotensinogen gene (AGT) that affect angiotensinogen structure and plasma levels. Though not specific to fragment 11-14, the A(-6)G promoter variant correlates with altered angiotensinogen metabolism, indirectly implicating its cleavage products [6] [10].

Table 2: Key Historical Milestones Relevant to Fragment 11-14 Characterization

YearMilestoneSignificance for Fragment 11-14
1898Discovery of ReninFoundation for angiotensinogen cleavage research
1954Purification of Angiotensin I/IIIdentification of angiotensinogen residues 1-10 as angiotensin I
1981Synthesis of Angiotensinogen (1-13)First explicit inclusion of residues 11-13 in experimental substrates
2000ACE2 DiscoveryContextualized angiotensinogen processing within multi-enzyme RAS cascade
2013Structural Dynamics StudiesClarified conformational role of residues 11-14 in renin cleavage

Properties

CAS Number

102813-98-9

Product Name

Angiotensinogen fragment 11-14

IUPAC Name

4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C21H35N7O6

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C21H35N7O6/c1-5-11(4)17(28-19(31)16(23)10(2)3)20(32)26-13(6-12-8-24-9-25-12)18(30)27-14(21(33)34)7-15(22)29/h8-11,13-14,16-17H,5-7,23H2,1-4H3,(H2,22,29)(H,24,25)(H,26,32)(H,27,30)(H,28,31)(H,33,34)

InChI Key

LVPCJMUBOHOZHE-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.